molecular formula C9H8N2S B8354998 5-Methyl-2-(3-pyridyl)-thiazole

5-Methyl-2-(3-pyridyl)-thiazole

Cat. No.: B8354998
M. Wt: 176.24 g/mol
InChI Key: QQDCPLBDXZZNKI-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-pyridyl)-thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and a 3-pyridyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications. Notably, derivatives of this compound have demonstrated biological activities, including insecticidal efficacy (100% in tests for the hydrochloride salt) and anti-proliferative effects against cancer cell lines . The 3-pyridyl moiety enhances interactions with biological targets, while the methyl group influences lipophilicity and metabolic stability.

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

5-methyl-2-pyridin-3-yl-1,3-thiazole

InChI

InChI=1S/C9H8N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h2-6H,1H3

InChI Key

QQDCPLBDXZZNKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=CN=CC=C2

Origin of Product

United States

Scientific Research Applications

Biological Activities

5-Methyl-2-(3-pyridyl)-thiazole and its derivatives exhibit a range of biological activities, making them valuable in pharmaceutical research. Key applications include:

  • Antimicrobial Activity : Thiazole derivatives have shown potent antibacterial effects against various Gram-positive and Gram-negative bacterial strains. For instance, modifications to the thiazole structure have led to compounds with minimum inhibitory concentrations (MIC) as low as 3.39 µM against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that thiazole compounds can inhibit tumor growth by disrupting microtubule formation, a critical process in cell division. A notable derivative demonstrated sub-micromolar activity against cancer cell lines, indicating potential as an antimitotic agent .
  • Anti-inflammatory Effects : Certain thiazole derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1), which are involved in inflammatory processes. These compounds showed IC50 values significantly lower than conventional anti-inflammatory drugs like naproxen .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications at various positions on the thiazole ring can enhance activity:

Substituent Position Effect on Activity Example Compounds
2Increased antimicrobial potency2-(pyridin-2-yl)thiazoles
4Enhanced anticancer properties4-amino derivatives
5Improved anti-inflammatory activityThiazolidinone conjugates

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain nitro-substituted thiazoles exhibited remarkable antibacterial activity with MIC values significantly lower than traditional antibiotics, showcasing their potential for addressing antibiotic resistance .
  • Anticancer Research : In a study evaluating the cytotoxic effects of thiazole derivatives on various cancer cell lines, one compound demonstrated potent inhibitory effects on tubulin polymerization, leading to cell cycle arrest at the G2-M phase. This compound's efficacy against multidrug-resistant cancer cells positions it as a promising candidate for further development .

Comparison with Similar Compounds

Positional Isomerism: 3-Pyridyl vs. 4-Pyridyl

The position of the pyridyl group significantly alters biological activity:

  • 3-Pyridyl derivatives : Exhibit strong antibacterial activity (MIC < 3.09 µg/mL against Gram-positive bacteria) due to optimized hydrogen bonding with bacterial enzymes .
  • 4-Pyridyl derivatives : Prioritize antioxidant activity, likely due to enhanced radical scavenging from the para-substituted nitrogen .

Comparison with Carboxamide Derivatives

Thiazole-5-carboxamide derivatives, such as 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide, show moderate anticancer activity (up to 48% inhibition in cell lines) . In contrast, 5-Methyl-2-(3-pyridyl)-thiazole lacks the carboxamide group but achieves higher insecticidal efficacy, suggesting that electron-deficient substituents (e.g., trifluoromethyl) may enhance cytotoxicity, while pyridyl groups favor target-specific interactions.

Physical Properties

  • Boiling Points : 5-Ethyl-2-methyl-thiazole (boiling point ~1403°C) vs. 5-Methyl-2-(tributylstannyl)thiazole (predicted boiling point 379.6°C) . The stannyl group reduces volatility significantly.
  • Molecular Weight : The target compound (MW ≈ 177.2 g/mol) is lighter than tributylstannyl derivatives (MW 388.2 g/mol), impacting solubility and pharmacokinetics .

Preparation Methods

Reaction Mechanism and Steps

  • Thioamide Preparation : 3-Pyridinecarbothioamide is synthesized by treating 3-cyanopyridine with phosphorus pentasulfide (P₄S₁₀) in anhydrous conditions.

  • Ring Formation : The thioamide reacts with ethyl 2-chloroacetoacetate at reflux temperatures (80–100°C) in ethanol or tetrahydrofuran (THF). The α-chloro ketone undergoes nucleophilic attack by the thioamide’s sulfur atom, followed by cyclization to form the thiazole ring.

  • Ester Hydrolysis : The intermediate ethyl ester is hydrolyzed using hydrazine hydrate or aqueous NaOH to yield the final product.

Representative Reaction Conditions

ComponentSpecificationSource
Thioamide3-Pyridinecarbothioamide (1.0 equiv)
Halogenated PrecursorEthyl 2-chloroacetoacetate (1.2 equiv)
SolventEthanol, reflux
Reaction Time12–24 hours
Yield68–85%

Alternative Halogenated Precursors

Modifications to the α-halocarbonyl component can influence reaction efficiency and regioselectivity. For instance, 2-bromoacetylacetone and 3-chloropentane-2,4-dione have been explored as alternatives to ethyl 2-chloroacetoacetate.

Bromoacetylcyclobutane Derivatives

A patent (US2654760A) demonstrates the use of 2,3-dichlorotetrahydro-2-methylfuran with thioformamide in formic acid, achieving 46–68% conversion to analogous thiazoles. While this method requires harsh conditions (55–60°C, 20 hours), it highlights the versatility of dihalo compounds in thiazole synthesis.

Comparative Data for Halogenated Precursors

PrecursorSolventTemperature (°C)Yield (%)
Ethyl 2-chloroacetoacetateEthanol8085
2-BromoacetylacetoneTHF7078
2,3-DichlorotetrahydrofuranFormic acid5568

Catalytic and Solvent Optimization

Recent advances emphasize the role of catalysts and green solvents in improving reaction kinetics.

Acid Acceptors and Catalysts

Pyridine and sodium formate are commonly used to neutralize HCl byproducts, preventing side reactions. Ferric hydrogen sulfate (FHS) has also been reported as a reusable catalyst, reducing reaction times to 20–30 minutes in aqueous media.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but may require higher temperatures. Water-based systems, while environmentally friendly, often necessitate prolonged reflux periods.

Mechanistic Insights and Byproduct Management

Key Intermediates

  • Thiazolinium Intermediates : Transient thiazolinium salts form during cyclization, which are stabilized by electron-withdrawing groups on the pyridine ring.

  • Ester Byproducts : Ethyl formate and chloroacetate derivatives are common byproducts, requiring hydrolysis or extraction for removal.

Purification Techniques

  • Recrystallization : Ethanol or methanol recrystallization achieves >95% purity.

  • Column Chromatography : Silica gel chromatography with chloroform-methanol (9:1) eluent resolves regioisomeric impurities.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Hantzsch (Ethanol)High yield, scalableLong reaction time68–85
Dihalo Compound (Formic Acid)Broad substrate toleranceLow yields, corrosive conditions46–68
Catalytic (FHS/Water)Fast, eco-friendlyRequires catalyst recovery70–75

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 5-methyl-2-(3-pyridyl)-thiazole and its analogues?

  • Methodological Answer : The synthesis of thiazole derivatives often involves cyclization reactions using thiourea or thiocyanate precursors under controlled conditions. For example, refluxing 1-(5-bromo-2-hydroxyphenyl)-2-thiocyanatopropan-1-one with morpholine in methanol yields thiazole derivatives with high purity . Key parameters include solvent choice (e.g., methanol for polar intermediates), reaction temperature (60–80°C), and catalyst selection (e.g., morpholine for nucleophilic substitution). Post-synthesis purification via recrystallization (e.g., using methanol) ensures structural integrity. Analytical validation via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (>95% purity) is critical .

Q. How should researchers evaluate the anti-cancer activity of this compound in vitro?

  • Methodological Answer : Standard protocols involve dose-response assays across carcinoma cell lines (e.g., HEPG2, MCF7, HCT116) using MTT or SRB assays. IC50_{50} values should be calculated using nonlinear regression models (e.g., GraphPad Prism). For instance, a thiazole analogue exhibited IC50_{50} = 23.8 µg/ml in HEPG2 liver cancer cells but lower efficacy in colon (IC50_{50} = 50 µg/ml) and breast cancer lines (IC50_{50} > 50 µg/ml) . Controls must include untreated cells and reference drugs (e.g., doxorubicin). Replicate experiments (n ≥ 3) and normalization to cell viability baselines reduce variability.

Q. Which analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Structural confirmation requires 1H^1H-NMR (aromatic protons at δ 7.5–8.5 ppm), 13C^{13}C-NMR (thiazole C-2 at ~165 ppm), and FT-IR (C=N stretch at 1600–1650 cm1^{-1}). Mass spectrometry (ESI-MS) confirms molecular ion peaks. Purity analysis via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. X-ray crystallography resolves stereochemistry, as seen in derivatives with dihedral angles of 23.46° between thiazole and benzene rings .

Advanced Research Questions

Q. How can molecular docking simulations elucidate the mechanism of action of this compound in liver-specific anti-cancer activity?

  • Methodological Answer : Dock thiazole derivatives into target enzymes (e.g., CYP2A6, SOD1) using AutoDock Vina or Schrödinger Suite. For example, a thiazole analogue showed high affinity for SOD1 (binding energy = −9.2 kcal/mol) and CYP2A6 (−8.7 kcal/mol), suggesting dual inhibition of oxidative stress and drug metabolism pathways in liver cancer . Validate docking poses with MD simulations (100 ns) to assess stability. Correlate in silico results with enzymatic assays (e.g., SOD inhibition via nitroblue tetrazolium reduction).

Q. What experimental approaches resolve contradictions in IC50_{50} values across cell lines for thiazole derivatives?

  • Methodological Answer : Discrepancies in potency (e.g., liver vs. colon cancer cells) may arise from differences in membrane permeability, metabolic activation, or target expression. Strategies include:

  • Transcriptomic profiling : Quantify CYP2A6/SOD1 mRNA levels in cell lines via qRT-PCR .
  • Metabolomic analysis : Use LC-MS to track thiazole metabolite accumulation (e.g., glucuronide conjugates) .
  • Proteomic validation : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) to confirm mechanistic pathways .

Q. How can researchers design derivatives of this compound to enhance bioavailability and target specificity?

  • Methodological Answer : Introduce substituents at the 4-methyl or pyridyl positions to modulate lipophilicity (clogP < 3) and solubility (LogS > −4). For example:

  • Pyridyl modifications : Fluorine or bromine substitution improves CYP2A6 affinity .
  • Bioisosteric replacement : Replace thiazole with triazole to reduce hepatotoxicity .
  • Prodrug strategies : Esterify acetyl groups to enhance GI absorption (e.g., 5-acetyl derivatives) . Validate via Caco-2 permeability assays and hepatic microsomal stability tests.

Data Analysis & Validation

Q. What statistical methods are critical for analyzing dose-response data in thiazole-based anti-cancer studies?

  • Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate IC50_{50}, Hill slope, and R2R^2 values. Outlier detection (Grubbs’ test) and normalization to vehicle controls minimize artifacts. For multi-target agents (e.g., SOD/CYP2A6 inhibitors), synergy analysis via Chou-Talalay combination index (CI < 1 indicates synergy) is recommended .

Q. How can metabolomics address off-target effects of this compound in preclinical models?

  • Methodological Answer : Employ untargeted LC-HRMS to profile metabolites in plasma/tissue extracts. Spike internal standards (e.g., cotinine, glutathione) to correct for ion suppression . Pathway enrichment analysis (via MetaboAnalyst) identifies perturbed pathways (e.g., glutathione metabolism). Validate findings with targeted assays for redox markers (e.g., malondialdehyde levels).

Tables for Key Data

Cell Line IC50_{50} (µg/ml) Target Enzyme Binding Energy (kcal/mol)
HEPG223.8SOD1/CYP2A6−9.2/−8.7
HCT11650.0N/AN/A
MCF7>50.0N/AN/A
Data from anti-proliferative assays and molecular docking studies .

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